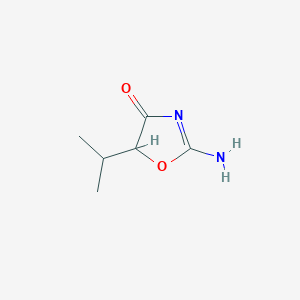

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

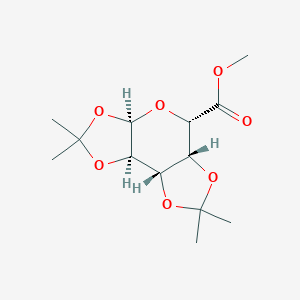

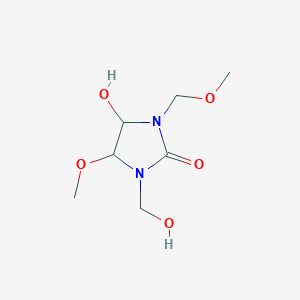

The compound "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one" is a derivative of oxazolone, which is a class of heterocyclic organic compounds containing an oxazole ring. Oxazolones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and fine chemicals.

Synthesis Analysis

The synthesis of oxazolone derivatives can be performed using amino acids as starting materials. The one-pot synthesis method described in the second paper involves the activation of carboxylic acids with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in an aqueous solvent. This method simplifies the process by using the same coupling reagent, DMT-MM, for both the N-acylation of amino acids and the subsequent cyclodehydration to form the oxazolone ring .

Molecular Structure Analysis

Oxazolones, including the compound , typically consist of a five-membered ring containing one oxygen and one nitrogen atom. The presence of the isopropyl group on the 5-position of the oxazolone ring could influence the compound's electronic and steric properties, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one," oxazolone derivatives are known to participate in various chemical reactions. These can include nucleophilic attacks at the carbonyl carbon, cyclization reactions, and transformations into other heterocyclic systems. The specific reactivity of the compound would depend on the substituents present on the oxazolone ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolone derivatives are influenced by their molecular structure. The presence of the amino group can contribute to the compound's solubility in water and other polar solvents, while the isopropyl group may increase its hydrophobic character. The oxazolone ring itself is a planar, aromatic system that can engage in π-π interactions and hydrogen bonding, which could be relevant in the context of biological activity .

Relevant Case Studies

The first paper discusses the synthesis of oxazolone derivatives and their evaluation for antioxidant activity. Although it does not specifically mention "2-amino-5-isopropyl-1,3-oxazol-4(5H)-one," it provides insight into the potential biological activities of similar compounds. The synthesized compounds in this study were tested against the HepG2 cell line, and some showed good anti-proliferative effects. Additionally, the antioxidant activity was assessed using ABTS and DPPH radical scavenging assays, with several compounds exhibiting excellent potency .

Wissenschaftliche Forschungsanwendungen

Copolymerization in Polymer Science

2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one has been explored in the field of polymer science. For instance, it was used in copolymerization with styrene, leading to the formation of new polymer materials. The monomer reactivity ratios and the participation of isomerized oxazolones in copolymerization were studied, providing insights into the polymerization mechanisms and potential applications in material science (Iwakura, Toda, & Torii, 1966).

Peptide Synthesis

The compound has significant implications in peptide synthesis. Studies have shown its use in creating 2-alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids. These findings are crucial for understanding carbodiimide-mediated reactions in peptide synthesis, presenting a method for the synthesis of complex peptides and amino acids (Benoiton & Chen, 1981).

Heterocyclic Synthesis in Organic Chemistry

This chemical is also instrumental in the synthesis of various heterocycles in organic chemistry. It's involved in reactions forming 2-oxazolines, 2-imidazolines, and other heterocyclic compounds. Such applications are vital in the development of pharmaceuticals and complex organic molecules (Schöllkopf, 1979).

Ring Enlargement Reactions

Another significant application is in ring enlargement reactions. 1,3-oxazol-5(4H)-ones, a category to which 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one belongs, are utilized as intermediates in both intermolecular and intramolecular reactions. These reactions are especially useful in synthesizing cyclodepsipeptides and cyclopeptides, which have pharmaceutical relevance (Heimgartner, Kostikov, Kuznetsov, & Baird, 2010).

Crystal Structure Studies

Research has also been conducted on the crystal structure of derivatives of this compound. For example, a study on the crystal structure of a pyrimido[6,1-b][1,3]oxazin-6-one derivative provides insights into the molecular configuration and potential applications in designing new materials or drugs (Guillon et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-5-propan-2-yl-1,3-oxazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-3(2)4-5(9)8-6(7)10-4/h3-4H,1-2H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWTZALBLQKRAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N=C(O1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406925 |

Source

|

| Record name | 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one | |

CAS RN |

15900-26-2 |

Source

|

| Record name | 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

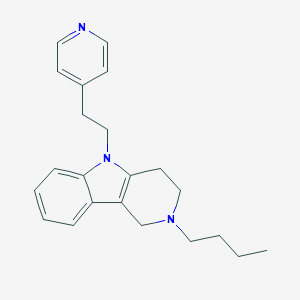

![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)

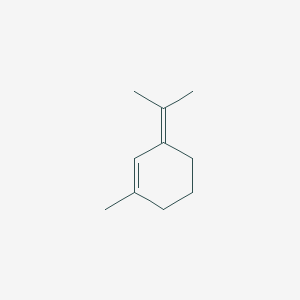

![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)

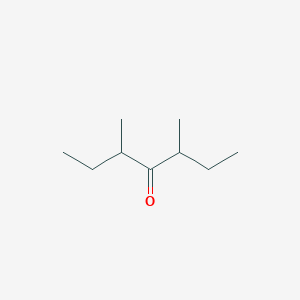

![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)